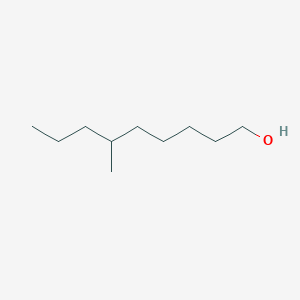
6-Methyl-1-nonanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1-nonanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon chain with a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyl-1-nonanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired alcohol. For example, the reaction of 6-methylnonan-1-one with a Grignard reagent can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of the corresponding aldehyde or ketone. This process typically uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: SOCl₂, phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 6-Methylnonanal (aldehyde), 6-Methylnonanoic acid (carboxylic acid).
Reduction: 6-Methylnonane (alkane).
Substitution: 6-Methylnonyl chloride (alkyl chloride).
Aplicaciones Científicas De Investigación
6-Methyl-1-nonanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1-nonanol involves its interaction with specific molecular targets. For example, in biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylnonan-1-ol: Another alcohol with a methyl group at the fourth position.
6-Methylnonan-3-one: A ketone with a methyl group at the sixth position.
Uniqueness
6-Methyl-1-nonanol is unique due to its specific structure and functional group positioning, which confer distinct chemical and biological properties. Its role as a pheromone in insects and its applications in various fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C10H22O |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
6-methylnonan-1-ol |
InChI |
InChI=1S/C10H22O/c1-3-7-10(2)8-5-4-6-9-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
GTVXMPDPXBTLCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















